2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(3-PYRIDINYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an imidazotriazolyl moiety, and a pyridinylmethylacetamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(3-PYRIDINYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazotriazolyl core, followed by the introduction of the methoxyphenyl and pyridinylmethylacetamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(3-PYRIDINYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The methoxyphenyl and pyridinylmethylacetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(3-PYRIDINYLMETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(3-PYRIDINYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-HYDROXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(3-PYRIDINYLMETHYL)ACETAMIDE
- 2-[6-(4-CHLOROPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(3-PYRIDINYLMETHYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(3-PYRIDINYLMETHYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds with other substituents.
Properties
Molecular Formula |
C19H18N6O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N6O4/c1-29-15-6-4-14(5-7-15)23-11-16-22-24(19(28)25(16)18(23)27)12-17(26)21-10-13-3-2-8-20-9-13/h2-9H,10-12H2,1H3,(H,21,26) |
InChI Key |
LEVXGGBQXHMOHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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